molecular formula C11H16N2 B1649606 4-(Piperidin-2-yl)aniline CAS No. 1023277-38-4

4-(Piperidin-2-yl)aniline

Cat. No.: B1649606
CAS No.: 1023277-38-4
M. Wt: 176.26
InChI Key: KPGZVNSUMRWAHL-UHFFFAOYSA-N
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Description

4-(Piperidin-2-yl)aniline is an organic compound that features a piperidine ring attached to an aniline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the piperidine and aniline groups in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-2-yl)aniline typically involves the reaction of 4-nitroaniline with piperidine under reductive conditions. One common method includes the following steps:

    Nitration: 4-nitroaniline is prepared by nitrating aniline.

    Reduction: The nitro group of 4-nitroaniline is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Cyclization: The resulting 4-aminophenylamine is then reacted with piperidine to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further modify the piperidine ring or the aniline moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst or iron powder in acidic conditions.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives of the piperidine or aniline moieties.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Piperidin-2-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural features that allow for interaction with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(Piperidin-2-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The piperidine ring can enhance the compound’s ability to cross biological membranes, while the aniline moiety can participate in specific binding interactions.

Comparison with Similar Compounds

    4-(Piperidin-1-yl)aniline: Similar structure but with a different position of the piperidine ring attachment.

    4-(Morpholin-4-yl)aniline: Contains a morpholine ring instead of a piperidine ring.

    4-(Pyrrolidin-1-yl)aniline: Features a pyrrolidine ring instead of a piperidine ring.

Uniqueness: 4-(Piperidin-2-yl)aniline is unique due to the specific positioning of the piperidine ring, which can influence its chemical reactivity and biological activity. The combination of the piperidine and aniline moieties provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

IUPAC Name

4-piperidin-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGZVNSUMRWAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309055
Record name 4-(2-Piperidinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023277-38-4
Record name 4-(2-Piperidinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1023277-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Piperidinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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